molecular formula C28H22F3NO4 B2379149 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-73-7

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2379149
CAS No.: 2287268-73-7
M. Wt: 493.482
InChI Key: USCQKATWTLVJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluorophenyl group, and a bicyclo[1.1.1]pentane moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the introduction of the trifluorophenyl group, and the attachment of the Fmoc-protected amino acid. Key steps may include:

    Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2+2] cycloaddition reaction using suitable precursors.

    Introduction of Trifluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of Fmoc-Protected Amino Acid: This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers for the Fmoc-protected amino acid coupling and large-scale reactors for the cycloaddition and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the trifluorophenyl group or the bicyclo[1.1.1]pentane core.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific protein-protein interactions.

    Materials Science: Employed in the development of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Fmoc group can be used to protect amino acids during peptide synthesis, ensuring selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]propanoic acid
  • **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]butanoic acid

Uniqueness

The unique combination of the Fmoc group, trifluorophenyl group, and bicyclo[1.1.1]pentane core distinguishes this compound from others. Its structural complexity and functional group diversity make it a valuable tool in various fields of research.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3NO4/c29-21-10-9-20(22(30)23(21)31)27-12-28(13-27,14-27)24(25(33)34)32-26(35)36-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19,24H,11-14H2,(H,32,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCQKATWTLVJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=C(C(=C(C=C6)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.